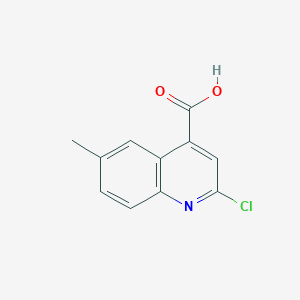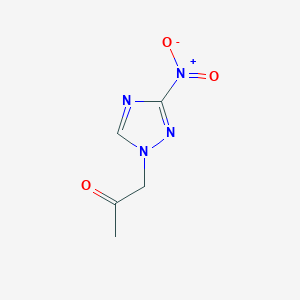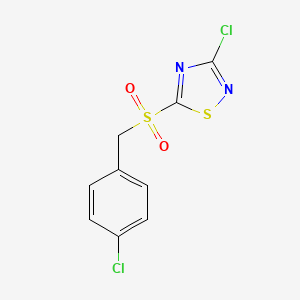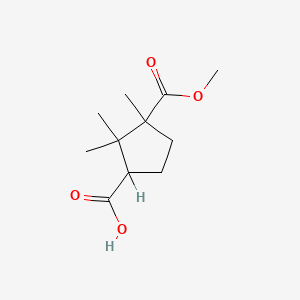
3,3',4-トリフルオロベンジドロール
概要
説明
3,3’,4-Trifluorobenzhydrol: is an organic compound with the molecular formula C13H9F3O and a molecular weight of 238.21 g/mol . It is a low-melting solid with a predicted boiling point of approximately 315.9°C at 760 mmHg and a density of around 1.3 g/cm³ . This compound is primarily used in research settings, particularly in the field of proteomics .
科学的研究の応用
3,3’,4-Trifluorobenzhydrol is primarily used in scientific research, particularly in the field of proteomics . Its unique trifluoromethyl groups make it a valuable tool for studying protein interactions and modifications. Additionally, it can be used as a building block in the synthesis of more complex organic molecules, which can have applications in medicinal chemistry and materials science .
Safety and Hazards
The safety data sheet (SDS) for 3,3’,4-Trifluorobenzhydrol provides information on its hazards, including hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . For detailed safety information, it is recommended to refer to the SDS.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4-Trifluorobenzhydrol typically involves the reduction of the corresponding ketone, 3,3’,4-Trifluorobenzophenone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: While specific industrial production methods for 3,3’,4-Trifluorobenzhydrol are not well-documented, the general approach would involve large-scale reduction processes similar to those used in laboratory settings. The choice of reducing agent and reaction conditions would be optimized for efficiency and yield.
化学反応の分析
Types of Reactions: 3,3’,4-Trifluorobenzhydrol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form 3,3’,4-Trifluorobenzophenone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned, it can be synthesized by the reduction of 3,3’,4-Trifluorobenzophenone.
Substitution: The trifluoromethyl groups can participate in substitution reactions, particularly under radical conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Radical initiators such as azobisisobutyronitrile (AIBN) in the presence of trifluoromethylating agents.
Major Products Formed:
Oxidation: 3,3’,4-Trifluorobenzophenone.
Reduction: 3,3’,4-Trifluorobenzhydrol.
Substitution: Various trifluoromethylated derivatives depending on the specific conditions and reagents used.
作用機序
The mechanism of action of 3,3’,4-Trifluorobenzhydrol is largely dependent on its chemical structure and the presence of trifluoromethyl groups. These groups can influence the compound’s reactivity and interactions with other molecules. In biological systems, the trifluoromethyl groups can enhance the compound’s lipophilicity, potentially affecting its ability to cross cell membranes and interact with intracellular targets .
類似化合物との比較
3,3’,4-Trifluorobenzophenone: The oxidized form of 3,3’,4-Trifluorobenzhydrol.
3,3’,4-Trifluorotoluene: A related compound with similar trifluoromethyl groups but different functional groups.
3,3’,4-Trifluorobenzoic acid: Another related compound with a carboxylic acid functional group.
Uniqueness: 3,3’,4-Trifluorobenzhydrol is unique due to its specific combination of trifluoromethyl groups and a hydroxyl group. This combination imparts distinct chemical properties, such as increased reactivity in certain types of reactions and enhanced lipophilicity, which can be advantageous in various research applications .
特性
IUPAC Name |
(3,4-difluorophenyl)-(3-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7,13,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJQWECBHNESTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C2=CC(=C(C=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375305 | |
| Record name | 3,3',4-Trifluorobenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844683-65-4 | |
| Record name | 3,3',4-Trifluorobenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


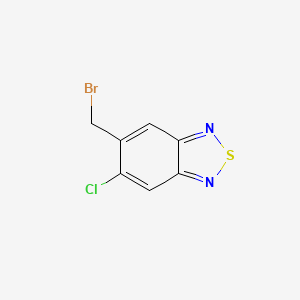


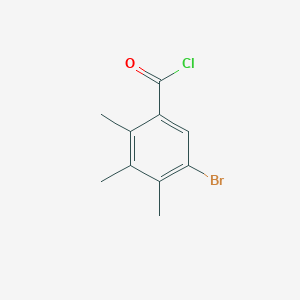
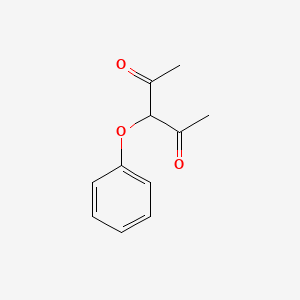
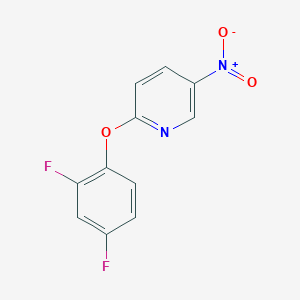

![5-[(Phenylthio)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1607812.png)
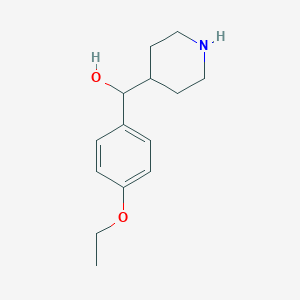
![N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride](/img/structure/B1607814.png)
